Olsalazine-13C6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C14H10N2O6 |

|---|---|

Peso molecular |

308.19 g/mol |

Nombre IUPAC |

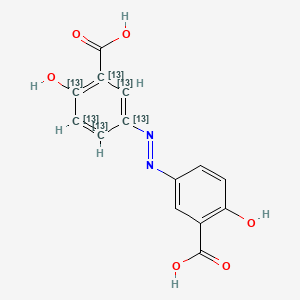

5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1+1,3+1,5+1,7+1,9+1,11+1 |

Clave InChI |

QQBDLJCYGRGAKP-SEAGLJPZSA-N |

SMILES isomérico |

C1=CC(=C(C=C1N=N[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)C(=O)O)C(=O)O)O |

SMILES canónico |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Olsalazine-13C6: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Olsalazine-13C6, an isotopically labeled internal standard crucial for the accurate quantification of the anti-inflammatory drug olsalazine (B1677275) in biological matrices. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction

Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used in the treatment of inflammatory bowel diseases, particularly ulcerative colitis.[1] It consists of two molecules of 5-ASA linked by an azo bond. This bond is cleaved by azoreductases produced by colonic bacteria, releasing 5-ASA to exert its anti-inflammatory effects locally in the colon.[2]

Stable isotope-labeled internal standards, such as this compound, are essential for robust bioanalytical method development and validation, particularly for pharmacokinetic and metabolic studies. The use of a 13C-labeled internal standard minimizes variability in sample preparation and analysis, ensuring accurate quantification of the unlabeled drug.

Synthesis of this compound

The synthesis of this compound is achieved through the diazotization of 5-Aminosalicylic Acid-13C6, followed by a coupling reaction. The stable isotope-labeled starting material, 5-Aminosalicylic Acid-13C6 Hydrochloride, is commercially available from suppliers such as LGC Standards and MedChemExpress.[3][4]

Synthetic Pathway

The synthesis involves the formation of a diazonium salt from 5-Aminosalicylic Acid-13C6, which then couples with another molecule of 5-Aminosalicylic Acid-13C6 to form the azo-linked dimer, this compound.

Experimental Protocol

Materials:

-

5-Aminosalicylic Acid-13C6 Hydrochloride

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

Diazotization:

-

Dissolve a precise amount of 5-Aminosalicylic Acid-13C6 Hydrochloride in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate flask, dissolve an equimolar amount of 5-Aminosalicylic Acid-13C6 in a dilute sodium hydroxide solution, also cooled to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the alkaline solution of 5-Aminosalicylic Acid-13C6 with vigorous stirring, maintaining the temperature below 5 °C.

-

A colored precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold distilled water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the final product under vacuum.

-

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of this compound. A reversed-phase method is typically used.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength of approximately 360 nm.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent.

| Parameter | Value |

| Purity (by HPLC) | >98% |

| Isotopic Purity | >99 atom % 13C |

| Chemical Formula | C₈[¹³C]₆H₁₀N₂O₆ |

| Molecular Weight | 308.2 g/mol [5] |

| Appearance | Pale yellow to yellow solid |

| Solubility | Soluble in DMSO and Methanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The ¹³C NMR spectrum will show characteristic shifts for the labeled carbon atoms.

Expected ¹³C NMR Data:

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass.

Expected Mass Spectrometry Data:

-

Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the mass of this compound. For example, in electrospray ionization (ESI) in negative mode, a peak at m/z [M-H]⁻ would be expected.

-

Isotopic Distribution: The isotopic pattern will confirm the presence of the six ¹³C atoms.

| Analytical Technique | Expected Outcome |

| ¹H NMR | Confirms the proton environment of the molecule. |

| ¹³C NMR | Confirms the carbon skeleton and the position of the ¹³C labels. |

| Mass Spectrometry | Confirms the molecular weight and isotopic enrichment. |

Mechanism of Action and Signaling Pathway

Olsalazine acts as a prodrug, delivering its active metabolite, 5-ASA, to the colon. 5-ASA exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA is known to modulate inflammatory signaling pathways.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of synthesized this compound.

References

An In-depth Technical Guide to Olsalazine-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine-13C6 is the isotopically labeled form of olsalazine (B1677275), a prodrug used in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. This stable isotope-labeled compound serves as an invaluable internal standard for the quantitative analysis of olsalazine in biological matrices and pharmaceutical formulations by mass spectrometry-based methods. Its use ensures high accuracy and precision in pharmacokinetic and quality control studies. This guide provides a comprehensive overview of this compound, including its chemical properties, a general synthetic strategy, its mechanism of action, and detailed experimental protocols for its quantification.

Chemical and Physical Properties

This compound is structurally identical to olsalazine, with the exception of six carbon atoms in one of the salicylic (B10762653) acid rings being replaced by the heavy isotope, carbon-13. This substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometric analysis.

| Property | Value | Reference |

| Formal Name | (E)-5-((3-carboxy-4-hydroxyphenyl)diazenyl)-2-hydroxybenzoic-1,2,3,4,5,6-¹³C₆ acid | [1] |

| Chemical Formula | C₈[¹³C]₆H₁₀N₂O₆ | [1] |

| Molecular Weight | 308.2 g/mol | [1] |

| Appearance | Yellow crystalline powder | [2] |

| Solubility | Soluble in DMSO and methanol. Soluble in water. | [1][2] |

| Melting Point | 240°C (with decomposition) | [2] |

Synthesis of this compound: A Conceptual Overview

A plausible synthetic route would involve:

-

Preparation of ¹³C₆-labeled Salicylic Acid Derivative: The synthesis would begin with a commercially available, stable isotope-labeled starting material, such as ¹³C₆-phenol or a similarly labeled benzene (B151609) derivative. Through a series of organic reactions (e.g., Kolbe-Schmitt reaction), this would be converted to a ¹³C₆-labeled 5-aminosalicylic acid (5-ASA) or a protected derivative.

-

Diazotization: The ¹³C₆-labeled 5-aminosalicylic acid would then be treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt would be reacted with a second molecule of 5-aminosalicylic acid (either labeled or unlabeled) under controlled pH conditions to form the azo bridge, yielding this compound.

-

Purification: The final product would be purified using standard techniques such as recrystallization or chromatography to ensure high purity for its use as an internal standard.

A general representation of the synthesis of unlabeled olsalazine is provided in the diagram below.

Caption: General synthetic scheme for Olsalazine.

Mechanism of Action and Signaling Pathway

Olsalazine itself is a pharmacologically inactive prodrug. Its therapeutic effect is mediated by its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA).[2] After oral administration, olsalazine remains largely unabsorbed in the small intestine and travels to the colon.[2] There, the azo bond is cleaved by bacterial azoreductases, releasing two molecules of 5-ASA.[2]

The anti-inflammatory effects of 5-ASA are exerted locally on the colonic mucosa. While the exact mechanism is not fully elucidated, it is believed to involve multiple pathways:

-

Inhibition of Pro-inflammatory Mediators: 5-ASA inhibits the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation in IBD.

-

Scavenging of Reactive Oxygen Species: 5-ASA has antioxidant properties and can scavenge free radicals, which are implicated in the tissue damage associated with ulcerative colitis.

-

Inhibition of NF-κB Signaling: 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Caption: Olsalazine's metabolic activation and mechanism of action.

Experimental Protocols for Quantification

The primary application of this compound is as an internal standard in quantitative analytical methods. Below are detailed protocols for the analysis of olsalazine in different matrices.

Quantification of Olsalazine in Pharmaceutical Formulations by HPLC

This method is suitable for determining the content of olsalazine in capsules.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Newcrom R1 column (or equivalent C18 column).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | Newcrom R1, 2.1x100 mm, 3 µm, 100A |

| Mobile Phase | Acetonitrile: 0.2% H₂SO₄ in water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 224 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Accurately weigh and dissolve an appropriate amount of olsalazine reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: For capsules, accurately weigh the contents of not fewer than 20 capsules and determine the average weight. Take a portion of the powdered capsule contents equivalent to a known amount of olsalazine and dissolve it in the mobile phase. Filter the solution through a 0.45 µm filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the concentration of olsalazine in the sample by comparing the peak area with that of the standard.

Quantification of Olsalazine and its Metabolite Mesalamine in Human Plasma by LC-MS/MS

This bioanalytical method is suitable for pharmacokinetic studies. This compound is used as the internal standard.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., Kinetex XB-C18, 100x4.6 mm, 2.6 µm).

Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Deionized water

-

This compound (internal standard)

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a known concentration of this compound.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (Illustrative):

| Parameter | Condition |

|---|---|

| Column | Kinetex XB-C18 (100x4.6 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of olsalazine and mesalamine |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | ESI Negative |

| MRM Transitions | Olsalazine: m/z 301.1 → 154.0this compound: m/z 307.1 → 160.0Mesalamine: m/z 152.0 → 108.0 |

Quantification: The concentration of olsalazine in the plasma samples is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard (this compound) versus the concentration of the analyte.

Caption: Bioanalytical workflow for Olsalazine quantification.

Quantitative Data Summary

Clinical Efficacy of Olsalazine in Ulcerative Colitis

| Study | Dose | Outcome | Result | p-value | Reference |

| Randomized, Placebo-Controlled Trial | 0.75 g/day | Clinical Improvement | 29% of patients | <0.05 | [3] |

| 1.5 g/day | Clinical Improvement | 27% of patients | <0.05 | [3] | |

| 3 g/day | Clinical Improvement | 50% of patients | <0.05 | [3] | |

| Placebo | Clinical Improvement | 16% of patients | - | [3] | |

| Field Study | Mean initial dose: 2324 mg/day | Remission at 6 weeks | 42% of patients with active disease | N/A | [4] |

| Mean dose at 6 months: 1325 mg/day | Remission at 6 months | 91% of patients with active disease | N/A | [4] |

Pharmacokinetic Parameters of Olsalazine and its Metabolites

| Parameter | Analyte | Value | Reference |

| Systemic Bioavailability | Olsalazine | ~2.4% of a 1.0 g oral dose | [2] |

| Peak Serum Concentration (Cmax) | Olsalazine | 1.6 to 6.2 µmol/L (after 1 g single dose) | [5] |

| 5-ASA | 0 to 4.3 µmol/L (after 1 g olsalazine dose) | [2] | |

| N-acetyl-5-ASA | 1.7 to 8.7 µmol/L (after 1 g olsalazine dose) | [2] | |

| Time to Peak Concentration (Tmax) | Olsalazine | ~1 hour | [5] |

| 5-ASA | 4 to 8 hours | [2] | |

| Half-life (t½) | Olsalazine-O-sulfate | 7 days | [2] |

| Protein Binding | Olsalazine | >99% | [5] |

| Olsalazine-O-sulfate | >99% | [2] |

Conclusion

This compound is an essential tool for the accurate quantification of olsalazine in various research and clinical settings. Its use as an internal standard in LC-MS/MS methods allows for precise pharmacokinetic and bioequivalence studies, contributing to a better understanding of the therapeutic effects of olsalazine in the treatment of ulcerative colitis. This guide has provided a comprehensive technical overview of this compound, from its fundamental properties to its application in detailed analytical protocols, to support the work of researchers and professionals in the field of drug development and analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Olsalazine sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and tolerability of olsalazine (dipentum) in the treatment of patients with ulcerative colitis--results of a field study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Olsalazine-13C6: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of Olsalazine-13C6, an isotopically labeled form of the anti-inflammatory prodrug Olsalazine. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed technical information for experimental design and execution.

Core Chemical Properties

This compound is a stable, isotopically labeled analog of Olsalazine, primarily utilized as an internal standard for its quantification in biological matrices by mass spectrometry.[1] The incorporation of six carbon-13 isotopes provides a distinct mass shift, facilitating its differentiation from the unlabeled endogenous compound.

Structural and Molecular Data

The fundamental structural and molecular characteristics of this compound are summarized in the table below. For comparative purposes, data for unlabeled Olsalazine are also provided where relevant.

| Property | This compound | Olsalazine (unlabeled) |

| Formal Name | (E)-5-((3-carboxy-4-hydroxyphenyl)diazenyl)-2-hydroxybenzoic-1,2,3,4,5,6-13C6 acid | 5-[(E)-(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |

| Molecular Formula | C₈[¹³C]₆H₁₀N₂O₆ | C₁₄H₁₀N₂O₆ |

| Formula Weight | 308.2 g/mol [1] | 302.24 g/mol [2] |

| CAS Number | Not specified; often tracked by supplier-specific codes. | 15722-48-2[2] |

| Purity | ≥98%[1] | Varies by supplier and grade |

| Canonical SMILES | OC(C1=C(O)C=CC(/N=N/[13C]2=[13CH]--INVALID-LINK--=--INVALID-LINK--[13CH]=[13CH]2)=C1)=O[1] | O=C(O)c1cc(ccc1O)/N=N/c2cc(C(O)=O)c(O)cc2 |

| InChI Key | QQBDLJCYGRGAKP-FCGFREEASA-N[1] | QQBDLJCYGRGAKP-FOCLMDBBSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are expected to be very similar to its unlabeled counterpart. Quantitative data for the labeled compound are not widely published; therefore, data for unlabeled Olsalazine are provided as a reference.

| Property | Value | Notes |

| Physical State | Solid[1] | Crystalline powder for the disodium (B8443419) salt[3] |

| Melting Point | Not available for 13C6 form. 240 °C (with decomposition) for unlabeled disodium salt.[3] | The free acid form may have a different melting point. Isotopic labeling can slightly alter physical properties. |

| Boiling Point | Not applicable | Decomposes upon heating. |

| Solubility | Soluble in DMSO and Methanol.[1] | Quantitative solubility data for the 13C6 form is not available. The disodium salt of unlabeled Olsalazine is soluble in water.[3] |

Chemical Structure and Isotopic Labeling

Olsalazine is a dimer of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond. In this compound, one of the salicylic (B10762653) acid rings is uniformly labeled with six carbon-13 atoms. This specific labeling is crucial for its use as an internal standard in quantitative mass spectrometry assays.

The logical relationship between Olsalazine, its labeled counterpart, and its active metabolite is depicted below.

Caption: Relationship between Olsalazine, this compound, and 5-ASA.

Mechanism of Action and Signaling Pathway

Olsalazine itself is a prodrug and is not pharmacologically active. After oral administration, it passes largely unabsorbed through the small intestine to the colon. There, gut bacteria produce azoreductase enzymes that cleave the azo bond, releasing two molecules of the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA).

The primary mechanism of action of 5-ASA is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA is thought to modulate nuclear factor-kappa B (NF-κB) signaling and activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), further contributing to its anti-inflammatory effects.

The signaling pathway affected by the active metabolite of Olsalazine is illustrated below.

Caption: Mechanism of action of Olsalazine's active metabolite, 5-ASA.

Experimental Protocols

Synthesis of this compound (Proposed)

This protocol is adapted from the general synthesis of Olsalazine via diazotization and azo coupling. The key modification is the use of 5-aminosalicylic acid-13C6 as a starting material.

Step 1: Diazotization of 5-Aminosalicylic Acid

-

Dissolve one equivalent of unlabeled 5-aminosalicylic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5°C using an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (one equivalent) dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

Step 2: Azo Coupling

-

In a separate reaction vessel, dissolve one equivalent of 5-aminosalicylic acid-13C6 in a buffered aqueous solution at a neutral to slightly acidic pH.

-

Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the 5-aminosalicylic acid-13C6 solution with vigorous stirring, ensuring the temperature remains below 5°C.

-

Continue to stir the mixture at low temperature for several hours to allow for complete coupling.

Step 3: Isolation and Purification

-

Collect the precipitated crude this compound by vacuum filtration.

-

Wash the crude product with cold deionized water to remove residual salts.

-

Purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified this compound under vacuum.

A general workflow for the synthesis and characterization is provided below.

Caption: Proposed workflow for this compound synthesis and analysis.

Analytical Characterization (Illustrative Protocols)

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis spectrophotometer at a wavelength of approximately 360 nm.

-

Expected Outcome: A single major peak corresponding to this compound, with purity determined by the peak area percentage. The retention time should be nearly identical to that of unlabeled Olsalazine.

4.2.2. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Analysis: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

-

Expected m/z: The deprotonated molecule [M-H]⁻ should be observed at approximately 307.06. The exact mass will confirm the elemental composition and the presence of the six 13C isotopes.

-

Fragmentation (MS/MS): Fragmentation of the parent ion would likely involve cleavage of the azo bond, yielding fragments corresponding to the deprotonated 5-ASA and 5-ASA-13C6.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆.

-

¹H NMR: The proton spectrum is expected to be complex due to the two substituted aromatic rings. The chemical shifts would be very similar to unlabeled Olsalazine.

-

¹³C NMR: The spectrum will show signals for the eight ¹²C carbons and six ¹³C-enriched carbons. The signals for the ¹³C-labeled ring will be significantly enhanced in intensity. The chemical shifts for the aromatic carbons are expected in the range of 110-160 ppm, with the carboxyl carbons appearing further downfield (>165 ppm). Due to ¹³C-¹³C coupling within the labeled ring, these signals may appear as complex multiplets.

Conclusion

This compound is an essential tool for pharmacokinetic and metabolic studies of its parent drug, Olsalazine. Its well-defined chemical structure and isotopic labeling provide the necessary properties for its use as a reliable internal standard. While detailed experimental data for the labeled compound itself are sparse, its chemical behavior can be confidently inferred from its unlabeled counterpart, Olsalazine. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers working with this compound.

References

Olsalazine-13C6 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olsalazine, a prodrug of mesalamine, is a cornerstone in the management of inflammatory bowel disease. Accurate quantification of Olsalazine in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. This technical guide provides an in-depth exploration of the mechanism of action of Olsalazine-13C6 as an internal standard in bioanalytical assays. It details the foundational principles of its use in isotope dilution mass spectrometry, presents relevant quantitative data, outlines comprehensive experimental protocols, and provides visual diagrams of key pathways and workflows to support researchers in developing and validating robust analytical methods.

Introduction: The Therapeutic Role of Olsalazine

Olsalazine serves as a targeted delivery system for its active moiety, 5-aminosalicylic acid (5-ASA), also known as mesalamine. Structurally, Olsalazine is a dimer of two 5-ASA molecules linked by an azo bond. This unique configuration protects the active drug from absorption in the upper gastrointestinal tract. Upon reaching the colon, resident bacterial azoreductases cleave the azo bond, liberating two molecules of 5-ASA to exert their anti-inflammatory effects directly at the site of inflammation in the colonic mucosa.[1][2][3] The primary mechanism of action of 5-ASA involves the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, which in turn reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][4]

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for achieving accurate and precise results. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis.

This compound is an ideal internal standard for the quantification of Olsalazine. It is a stable isotope-labeled version of the analyte, where six carbon-12 atoms in one of the salicylic (B10762653) acid rings have been replaced with carbon-13 atoms.

Mechanism of Action as an Internal Standard

The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry . Its mechanism of action is not pharmacological but rather physicochemical and analytical:

-

Identical Chemical and Physical Properties: Due to the isotopic labeling, this compound has virtually identical chemical and physical properties to the unlabeled Olsalazine. This includes its solubility, extraction recovery, and chromatographic retention time. This ensures that both the analyte and the internal standard behave similarly during every step of the analytical process, from extraction to ionization.

-

Co-elution in Chromatography: this compound co-elutes with the unlabeled Olsalazine from the liquid chromatography column. This is critical because it ensures that both compounds experience the same degree of matrix effects (ion suppression or enhancement) at the same time in the mass spectrometer's ion source.

-

Differentiation by Mass-to-Charge Ratio (m/z): While chemically identical, this compound is distinguishable from Olsalazine by the mass spectrometer due to its higher molecular weight (a difference of 6 Daltons). This allows for the simultaneous but separate detection and quantification of both the analyte and the internal standard.

By measuring the ratio of the response of the analyte to the response of the known amount of internal standard, any variations in sample handling, injection volume, or ionization efficiency are effectively normalized, leading to highly accurate and precise quantification.

Quantitative Data

The following tables summarize key quantitative data for Olsalazine and provide representative parameters for a bioanalytical method using this compound.

Table 1: Pharmacokinetic Properties of Olsalazine

| Parameter | Value | Reference(s) |

| Systemic Bioavailability | < 5% (approximately 2.4%) | |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |

| Plasma Protein Binding | >99% | |

| Half-life (t1/2) | ~0.9 hours | |

| Major Metabolite | 5-aminosalicylic acid (5-ASA) | |

| Primary Route of Elimination | Feces (as 5-ASA and its metabolites) |

Table 2: Representative LC-MS/MS Parameters for Olsalazine Analysis

Note: These are illustrative parameters and require optimization during method development.

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Olsalazine) | To be determined empirically (e.g., precursor ion corresponding to [M+H]+ or [M-H]- and a characteristic product ion) |

| MRM Transition (this compound) | Precursor ion will be [M+6+H]+ or [M+6-H]-, product ion will be the same as for unlabeled Olsalazine |

| Collision Energy | To be optimized for each transition |

| Dwell Time | To be optimized |

Experimental Protocols

The following are representative protocols for the extraction of Olsalazine from a biological matrix (e.g., plasma) for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

-

Aliquoting: To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

-

Precipitation: Add 300 µL of ice-cold acetonitrile.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner sample extract compared to protein precipitation.

-

Aliquoting: To 200 µL of plasma sample, standard, or quality control in a glass tube, add 10 µL of this compound internal standard working solution.

-

Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

-

Vortexing: Vortex the mixture for 5 minutes.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Transfer the organic (upper) layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Injection: Inject an aliquot into the LC-MS/MS system.

Mandatory Visualizations

Signaling and Metabolic Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Role of Olsalazine-13C6 in Inflammatory Bowel Disease Research: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine (B1677275) is an established anti-inflammatory agent utilized in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] It functions as a prodrug, consisting of two molecules of 5-aminosalicylic acid (5-ASA, or mesalamine) linked by an azo bond.[3][4] This unique structure facilitates targeted delivery to the colon, where the azo bond is cleaved by bacterial azoreductases, releasing the therapeutically active 5-ASA moieties.[5] The localized action of 5-ASA on the colonic mucosa minimizes systemic side effects.

The introduction of stable isotope-labeled analogs, such as Olsalazine-13C6, offers a powerful tool for advanced research into the pharmacokinetics, metabolism, and mechanism of action of this important therapeutic agent. Stable isotopes are non-radioactive and safe for use in human studies, providing a means to trace the fate of a drug and its metabolites with high precision using mass spectrometry. This guide will provide a comprehensive overview of the established knowledge of Olsalazine and explore the potential applications of this compound in IBD research, complete with experimental protocols and data presentation.

Pharmacokinetics and Metabolism: Tracing the Journey of Olsalazine

The clinical efficacy of Olsalazine is intrinsically linked to its pharmacokinetic profile, which ensures the delivery of 5-ASA to its site of action. This compound can be instrumental in elucidating the finer details of this process. By replacing six naturally occurring carbon-12 atoms with carbon-13, the mass of the molecule is increased, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. This enables researchers to:

-

Precisely quantify the conversion of Olsalazine to 5-ASA: By administering a known dose of this compound, the appearance of 13C-labeled 5-ASA can be monitored over time in various biological matrices.

-

Differentiate between drug-derived and endogenous molecules: Stable isotope labeling allows for the unambiguous identification of metabolites originating from the administered drug.

-

Conduct highly accurate bioavailability and bioequivalence studies: The use of a labeled internal standard is the gold standard in quantitative bioanalysis.

-

Investigate the influence of gut microbiota on drug metabolism: The rate and extent of azo bond cleavage can be studied in different patient populations or in response to interventions that modify the gut microbiome.

Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites

| Parameter | Olsalazine | 5-ASA (from Olsalazine) | N-acetyl-5-ASA (Ac-5-ASA) | Reference |

| Systemic Bioavailability | ~2.4% | Low systemic absorption from colon | Metabolite of absorbed 5-ASA | |

| Primary Site of Metabolism | Colon (cleavage by bacterial azoreductases) | Colonic epithelium and liver (acetylation) | - | |

| Elimination | Primarily in feces as 5-ASA and Ac-5-ASA | Feces and urine | Feces and urine | |

| Colonic Concentration of 5-ASA (from Olsalazine 1g twice daily) | 23.7 (SEM 1.9) mmol/l | - | - |

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of 5-ASA, the active moiety of Olsalazine, are multifactorial. Key mechanisms include the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA has been shown to modulate the activity of peroxisome proliferator-activated receptor-gamma (PPARγ) and nuclear factor-kappa B (NF-κB).

This compound can be a valuable tool in dissecting these mechanisms further. For instance, it can be used in metabolic flux analyses to trace the incorporation of the 13C label into downstream metabolites of the arachidonic acid cascade, providing a dynamic view of COX and LOX inhibition.

Cyclooxygenase (COX) Signaling Pathway

The COX pathway is a critical mediator of inflammation. 5-ASA is known to inhibit COX enzymes, thereby reducing the synthesis of prostaglandins.

Figure 1: Inhibition of the COX pathway by 5-ASA released from Olsalazine.

Lipoxygenase (LOX) Signaling Pathway

The LOX pathway is responsible for the production of leukotrienes, which are potent chemoattractants for immune cells. 5-ASA can also inhibit this pathway.

Figure 2: Inhibition of the LOX pathway by 5-ASA derived from Olsalazine.

PPARγ and NF-κB Signaling

5-ASA is an agonist of PPARγ, a nuclear receptor with anti-inflammatory properties. Activation of PPARγ can lead to the inhibition of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes.

Figure 3: Modulation of PPARγ and NF-κB signaling by 5-ASA.

Experimental Protocols

The following protocols provide a framework for preclinical studies investigating the efficacy and mechanism of Olsalazine and can be adapted for use with this compound.

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used and reproducible model of acute colitis.

Materials:

-

8-10 week old C57BL/6 or BALB/c mice.

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.

-

Olsalazine or this compound.

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).

Procedure:

-

Induction of Colitis: Dissolve DSS in drinking water to a final concentration of 2-5% (w/v). Provide this solution as the sole source of drinking water for 5-7 consecutive days. The control group receives regular drinking water.

-

Drug Administration: Administer Olsalazine or this compound daily by oral gavage at a dose of 50-100 mg/kg. Treatment can be initiated prophylactically or therapeutically.

-

Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Termination and Sample Collection: At the end of the study (typically day 7-10), euthanize the mice. Collect blood for systemic inflammatory marker analysis. Harvest the colon for macroscopic scoring, histological analysis, and measurement of myeloperoxidase (MPO) activity.

Bioanalytical Method: LC-MS/MS for the Quantification of Olsalazine and Metabolites

This protocol is for the analysis of plasma samples and can be adapted for tissue homogenates.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Olsalazine-d4, 5-ASA-d3, or for studies with this compound, unlabeled Olsalazine and 5-ASA would serve as internal standards for the labeled analytes).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters:

-

LC System: A UHPLC system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI positive or negative, optimized for the analytes.

-

MRM Transitions:

-

Olsalazine: Precursor ion > product ion (to be determined empirically).

-

This compound: [Precursor ion + 6] > [product ion + x] (the shift in the product ion will depend on the fragmentation pattern).

-

5-ASA: Precursor ion > product ion (e.g., m/z 154 > 108).

-

5-ASA-13C6: [Precursor ion + 6] > [product ion + x].

-

Ac-5-ASA: Precursor ion > product ion (e.g., m/z 196 > 136).

-

Ac-5-ASA-13C6: [Precursor ion + 6] > [product ion + x].

-

Data Analysis:

Quantify the analytes by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study using this compound.

Figure 4: A representative experimental workflow for preclinical IBD research.

Quantitative Data from Clinical Studies

The following tables summarize the efficacy of Olsalazine in clinical trials for the treatment of ulcerative colitis.

Table 2: Efficacy of Olsalazine in Active Ulcerative Colitis

| Study | Dose | Duration | Outcome | Improvement with Olsalazine | Improvement with Placebo | Reference |

| Double-blind, placebo-controlled trial | 3.0 g/day | 4 weeks | Clinical and colonoscopic improvement | 57% (4/7) | 25% (2/8) (clinical only) | |

| Dose-ranging clinical trial | 0.75-3 g/day | - | Clinical improvement | 35% (overall) | 16% | |

| Randomized double-blind trial | 2 g/day | 4 weeks | Significant improvement in endoscopic findings | Statistically significant improvement | - |

Table 3: Efficacy of Olsalazine in Maintaining Remission of Ulcerative Colitis

| Study | Dose | Duration | Relapse Rate with Olsalazine | Relapse Rate with Placebo/Comparator | Reference |

| Controlled study | 500 mg twice daily | 6 months | 23% (12/52) | 45% (22/49) | |

| Controlled study vs. Sulfasalazine | 500 mg twice daily | 6 months | 19.5% | 12.2% (Sulfasalazine 1g twice daily) |

Conclusion

Olsalazine remains a valuable therapeutic option for patients with ulcerative colitis. The advent of stable isotope-labeled analogs like this compound provides an exciting opportunity for researchers to delve deeper into its pharmacology. By enabling precise tracing and quantification, this compound can help to refine our understanding of its metabolic fate, elucidate its complex mechanisms of action, and potentially guide the development of new and improved therapies for inflammatory bowel disease. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies in this important area of research.

References

- 1. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. An olsalazine nanoneedle-embedded inulin hydrogel reshapes intestinal homeostasis in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olsalazine in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Unraveling Drug Metabolism: A Technical Guide to the Application of Olsalazine-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Olsalazine-13C6, a stable isotope-labeled analogue of Olsalazine (B1677275), for the comprehensive study of drug metabolism pathways. Olsalazine serves as a prodrug, delivering the therapeutically active 5-aminosalicylic acid (5-ASA) to the colon. The use of a 13C-labeled version offers a powerful tool for researchers to trace, identify, and quantify the parent drug and its metabolites with high precision and accuracy, overcoming challenges associated with background interference from endogenous molecules.[1]

Introduction to Olsalazine Metabolism

Olsalazine is structurally composed of two 5-ASA molecules linked by an azo bond.[2] Its therapeutic efficacy is dependent on the metabolic activity of the intestinal microbiota.[3] After oral administration, Olsalazine travels largely intact through the upper gastrointestinal tract. Upon reaching the colon, it undergoes targeted metabolism by bacterial azoreductases, which cleave the azo bond to release two molecules of 5-ASA.

A minor fraction of Olsalazine can be absorbed systemically and metabolized in the liver to Olsalazine-O-sulfate. The released 5-ASA, the active anti-inflammatory agent, is further metabolized in the colonic epithelium and the liver to N-acetyl-5-aminosalicylic acid (Ac-5-ASA), its primary metabolite.

The application of this compound allows for the precise tracking of the carbon backbone through these metabolic transformations, enabling detailed pharmacokinetic and metabolic flux analyses.

Metabolic Pathways and Experimental Workflow

The metabolic fate of Olsalazine is a multi-step process involving both microbial and host enzymes. The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for a metabolism study using this compound.

Caption: Metabolic pathway of orally administered this compound.

Caption: A typical experimental workflow for a drug metabolism study.

Quantitative Data Presentation

The following tables summarize pharmacokinetic parameters for Olsalazine and its key metabolites, derived from studies with the unlabeled compound. These values provide a baseline for what can be expected in studies utilizing this compound.

Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites in Humans

| Parameter | Olsalazine | Olsalazine-O-Sulfate | 5-ASA | Ac-5-ASA |

| Tmax (hours) | ~1.0 | Slow accumulation | Variable | Variable |

| t1/2 (half-life) | ~0.9 hours | ~7 days | 0.4 - 2.4 hours | 6 - 9 hours |

| Plasma Protein Binding | >99% | >99% | ~43% | ~81% |

| Urinary Excretion (% of total 5-ASA) | <1% | - | Mean: 14-31% | Mean: 14-31% |

| Fecal Excretion (% of total 5-ASA) | - | - | Mean: 47-50% | Mean: 47-50% |

Data is compiled from multiple sources and represents a general pharmacokinetic profile.

Table 2: Comparative Colonic and Serum Concentrations (Human Studies)

| Compound | Mean Colonic Concentration (mmol/L) | Serum Concentration |

| 5-ASA (from Olsalazine) | 23.7 (± 1.9) | Lower than mesalazine preps |

| Ac-5-ASA (from Olsalazine) | Lower than 5-ASA | Lower than mesalazine preps |

These data highlight the high colonic delivery of 5-ASA from Olsalazine.

Experimental Protocols

Detailed and validated analytical methods are crucial for the successful application of this compound. The following are representative protocols for the analysis of this compound and its metabolites in biological matrices.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This protocol is suitable for the extraction of this compound and its metabolites from plasma or serum samples.

-

Aliquoting : Transfer 100 µL of plasma or serum sample into a clean microcentrifuge tube.

-

Internal Standard : Add a known concentration of an appropriate internal standard (e.g., a deuterated analog like Mesalamine-d3).

-

Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.

-

Vortexing : Vortex the mixture vigorously for 1 minute.

-

Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a new tube.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Analysis : Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Fecal Homogenization and Extraction

This protocol is designed for the extraction of analytes from fecal samples to assess colonic drug metabolism.

-

Homogenization : Homogenize a known weight of fecal sample (e.g., 0.3 g) in a suitable buffer or distilled water (e.g., 0.6 mL).

-

Acidification : Add a small volume of acid (e.g., 90 µL of 12% perchloric acid) to aid in extraction and precipitation.

-

Centrifugation : Centrifuge the homogenate at high speed (e.g., 13,000 x g for 10 minutes at 4°C).

-

Filtration : Pass the resulting supernatant through a 0.45 µm filter to remove particulate matter.

-

Dilution : Dilute the filtered extract as necessary with the mobile phase before injection into the LC-MS/MS system.

-

Stability Note : For analysis of 5-ASA in feces, samples should be stored at -20°C and potentially treated with a stabilizing agent like HgCl2 to prevent degradation.

LC-MS/MS Analysis Method

A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for the quantification of this compound and its metabolites.

-

Chromatographic Column : A C18 reversed-phase column (e.g., Kinetex XB-C18, 100x4.6mm, 2.6µ) is suitable for separation.

-

Mobile Phase : A gradient elution using a combination of 0.1% formic acid in water and acetonitrile is often effective.

-

Ionization Mode : Electrospray ionization (ESI) in negative mode is typically used for these acidic compounds.

-

Mass Spectrometry : A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode should be used for quantification.

-

MRM Transitions : Specific precursor-to-product ion transitions for this compound, 5-ASA-13C6, Ac-5-ASA-13C6, and the internal standard must be determined and optimized. The +6 Da mass shift of the 13C6-labeled compounds compared to their unlabeled counterparts will be used for their specific detection.

Conclusion

This compound is a critical tool for modern drug metabolism research. Its use, in conjunction with robust analytical techniques like LC-MS/MS, allows for the unambiguous tracing and quantification of the parent drug and its metabolites through complex biological systems. This technical guide provides the foundational knowledge, including metabolic pathways, quantitative data, and detailed experimental protocols, to empower researchers in their studies of Olsalazine and other colon-targeted drug delivery systems. The insights gained from such studies are invaluable for optimizing drug design, understanding drug-microbiome interactions, and ensuring therapeutic efficacy and safety.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Studies of Olsalazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olsalazine (B1677275) is a well-established prodrug designed for the targeted delivery of mesalamine (5-aminosalicylic acid, 5-ASA) to the colon. This technical guide provides a comprehensive overview of the foundational preliminary studies that have elucidated the pharmacokinetics, metabolism, and clinical efficacy of olsalazine. While specific studies on Olsalazine-13C6 are not prevalent in the public domain, the extensive data on the parent compound, olsalazine, offers critical insights for researchers and drug development professionals. This document summarizes key quantitative data in structured tables, details representative experimental protocols, and provides visualizations of the metabolic pathway and a typical clinical trial workflow to support further research and development in the field of inflammatory bowel disease.

Pharmacokinetic Profile

Olsalazine is characterized by its limited systemic absorption and targeted release of its active moiety, 5-ASA, in the colon.[1][2] Following oral administration, the majority of an olsalazine dose reaches the lower gastrointestinal tract intact.[2]

Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites

| Parameter | Olsalazine | Olsalazine-O-Sulfate (Olsalazine-S) | 5-Aminosalicylic Acid (5-ASA) | N-Acetyl-5-ASA (Ac-5-ASA) |

| Systemic Bioavailability | ~2.4% of a 1.0 g oral dose[1][3] | - | - | - |

| Peak Plasma Concentration (Cmax) | 1.6 - 6.2 µmol/L (after a single 1.0 g dose) | 3.3 - 12.4 µmol/L (at steady state) | 0 - 4.3 µmol/L (after a single 1.0 g dose) | 1.7 - 8.7 µmol/L (after a single 1.0 g dose) |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-3 weeks to reach steady state | 4 - 8 hours | - |

| Plasma Protein Binding | >99% | >99% | 74% | 81% |

| Elimination Half-Life (t½) | ~0.9 hours | ~7 days | ~45 minutes | ~80 minutes |

| Primary Route of Excretion | Feces (as 5-ASA and Ac-5-ASA) | Urine | Feces | Urine and Feces |

Metabolic Pathway

The primary metabolic activation of olsalazine occurs in the colon. Gut bacteria possessing azoreductase enzymes cleave the azo bond of olsalazine, releasing two molecules of the therapeutically active 5-ASA. A minor fraction of absorbed olsalazine is metabolized in the liver to olsalazine-O-sulfate. The liberated 5-ASA can be further metabolized to N-acetyl-5-ASA in the colonic epithelium and the liver.

References

Olsalazine in Preclinical Colitis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine (B1677275), a prodrug of 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its unique structure, consisting of two 5-ASA molecules linked by an azo bond, facilitates targeted delivery to the colon.[2] This design minimizes systemic absorption in the upper gastrointestinal tract, allowing the majority of the drug to reach the site of inflammation.[3][4] In the colon, gut microbiota produce azoreductase enzymes that cleave the azo bond, releasing the active anti-inflammatory agent, 5-ASA.[1][2]

This technical guide provides a comprehensive overview of the applications of Olsalazine in preclinical models of colitis. While the prompt specified Olsalazine-13C6, a thorough literature search did not yield studies utilizing this specific isotopically labeled form in preclinical colitis models. The use of 13C-labeled compounds is typically for tracer studies to elucidate metabolic pathways and pharmacokinetics. While general pharmacokinetic studies of Olsalazine, some utilizing 14C-labeling, have been conducted, specific quantitative data from this compound studies in the context of colitis models are not publicly available.[5] Therefore, this guide focuses on the extensive data available for unlabeled Olsalazine, which remains highly relevant for understanding its efficacy and mechanism of action in these models.

This document details the experimental protocols for the most commonly employed preclinical colitis models, presents quantitative data on the efficacy of Olsalazine from various studies in structured tables, and provides visualizations of key signaling pathways and experimental workflows using the DOT language for Graphviz.

Mechanism of Action

Olsalazine functions as a colon-specific delivery system for its active moiety, 5-ASA.[2] Upon reaching the colon, the azo bond is cleaved by bacterial azoreductases, releasing two molecules of 5-ASA.[2][6] 5-ASA exerts its anti-inflammatory effects through a multi-faceted approach, which includes the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][6] Furthermore, 5-ASA is understood to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response, and may also act as a scavenger of reactive oxygen species.[1][6]

Preclinical Models of Colitis

Two of the most widely utilized animal models to evaluate the efficacy of Olsalazine are Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitis and 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is favored for its simplicity and reproducibility in inducing acute or chronic colitis that mimics many of the clinical and histological features of human ulcerative colitis.[1][7]

-

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model induces a T-cell-mediated immune response that shares pathological features with Crohn's disease, characterized by transmural inflammation.[1][8]

Quantitative Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Olsalazine in various colitis models.

Table 1: Effect of Olsalazine on Disease Activity Index (DAI) and Histological Score in DSS-Induced Colitis in Mice

| Parameter | Control (DSS) | Olsalazine (50 mg/kg) | Olsalazine (100 mg/kg) | Reference |

| Disease Activity Index (DAI) | 3.5 ± 0.4 | 1.8 ± 0.3 | Significantly Decreased | [6][9] |

| Histological Score | Significantly Increased | Significantly Decreased | Significantly Decreased | [8] |

| Colon Length (cm) | 6.2 ± 0.6 | 8.1 ± 0.4 | N/A | [9] |

| Spleen Weight (g) | 0.25 ± 0.05 | 0.15 ± 0.03 | N/A | [9] |

Data are presented as mean ± standard error of the mean where available. "Significantly Decreased/Increased" indicates a statistically significant difference compared to the DSS control group as reported in the source study.

Table 2: Effect of Olsalazine (0.6 g/kg) on Serum Cytokine Levels in DSS-Induced Colitis in Mice (ng/L)

| Cytokine | Normal Control | DSS Model | Olsalazine | Reference |

| TNF-α | 105.3 ± 15.2 | 250.6 ± 25.8 | 150.4 ± 18.9 | [8] |

| IL-1β | 45.2 ± 8.7 | 120.3 ± 15.6 | 70.1 ± 10.2 | [8] |

| IFN-γ | 60.7 ± 9.1 | 150.8 ± 17.4 | 90.5 ± 12.3 | [8] |

| IL-2 | 85.4 ± 10.3 | 40.1 ± 7.5 | 75.8 ± 9.8 | [8] |

| IL-10 | 110.2 ± 12.5 | 55.3 ± 8.9 | 95.7 ± 11.4 | [8] |

Data are presented as mean ± standard deviation.

Table 3: Effect of Olsalazine on Colonic Homogenate Cytokine and Growth Factor Levels in DSS-Induced Colitis in Mice (ng/L)

| Factor | Normal Control | DSS Model | Olsalazine (0.6 g/kg) | Reference |

| IL-7 | 30.1 ± 5.6 | 80.4 ± 10.2 | 45.2 ± 7.8 | [8] |

| IL-17 | 50.3 ± 8.9 | 130.7 ± 16.5 | 75.4 ± 11.1 | [8] |

| IL-22 | 90.6 ± 11.2 | 42.8 ± 6.9 | 80.3 ± 10.5 | [8] |

| TGF-β1 | 120.5 ± 14.7 | 65.2 ± 9.3 | 105.9 ± 13.2 | [8] |

| EGF | 150.8 ± 18.3 | 70.4 ± 10.8 | 130.1 ± 16.7 | [8] |

Data are presented as mean ± standard deviation.

Table 4: Effect of Olsalazine on Eicosanoid Production in Colonic Tissue in DSS-Induced Colitis in Mice

| Eicosanoid | DSS Model | Olsalazine (400 mg/kg) | Reference |

| Prostaglandins | ~2-fold increase vs. control | Decreased to baseline | [10] |

| All Eicosanoids | ~5-fold increase vs. control | Decreased to baseline | [10] |

This study reported fold changes and qualitative decreases.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Acute Colitis in Mice

-

Animal Model: 8-10 week old male C57BL/6 or BALB/c mice are typically used.[9] Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.[9]

-

Induction of Colitis: DSS (molecular weight 36,000-50,000 Da) is dissolved in drinking water to a final concentration of 2-5% (w/v).[9] This DSS solution is provided as the sole source of drinking water for 5-7 consecutive days.[9] Control mice receive regular drinking water.[3]

-

Olsalazine Administration: Olsalazine is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).[3] It can be administered orally via gavage at doses typically ranging from 50 to 100 mg/kg/day.[9] Treatment can be prophylactic (starting 1-2 days before colitis induction) or therapeutic (starting after the onset of clinical signs).[3]

-

Assessment of Colitis:

-

Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These parameters are scored and combined to calculate the DAI.[3][9]

-

Macroscopic Assessment: At the end of the study, animals are euthanized, and the entire colon is excised. The colon length is measured (colitis leads to colon shortening).[9]

-

Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is performed to assess inflammation severity, extent, and crypt damage.[8]

-

Biochemical Analysis: Another section of the colon is homogenized to measure Myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and cytokine levels using ELISA.[8]

-

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats weighing 200-250g are commonly used.[7]

-

Pre-Procedure: Rats are fasted for 24 hours before the induction of colitis, with free access to water.[7]

-

Induction of Colitis:

-

Animals are lightly anesthetized.

-

A solution of TNBS in 50% ethanol (B145695) is prepared.

-

Approximately 100 µL of the TNBS solution is slowly administered intrarectally using a catheter inserted about 4 cm from the anus. The animal is held in a head-down position for at least 60 seconds to ensure the solution is distributed.[3]

-

The control group receives 50% ethanol using the same procedure.[3]

-

-

Olsalazine Administration: Olsalazine is administered daily by oral gavage.

-

Assessment of Colitis:

-

Animals are monitored daily for clinical signs of colitis.

-

At the end of the experiment (typically 3-7 days post-induction), rats are euthanized, and the colon is collected for macroscopic scoring of inflammation and ulceration, as well as for histological and biochemical analyses.[7]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic Pathway of Orally Administered Olsalazine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of olsalazine of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Role of Olsalazine-13C6 in Modern Pharmacokinetic Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, a thorough understanding of a drug's pharmacokinetic profile is paramount. This profile, encompassing absorption, distribution, metabolism, and excretion (ADME), dictates dosing regimens, efficacy, and potential toxicity. The precision of pharmacokinetic studies hinges on the accuracy of bioanalytical methods used to quantify drug concentrations in biological matrices. Stable isotope-labeled (SIL) internal standards have emerged as the gold standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, for their ability to minimize analytical variability.[1][2] This technical guide provides a comprehensive overview of the function of Olsalazine-13C6 in the pharmacokinetic analysis of olsalazine (B1677275), a prodrug used in the treatment of inflammatory bowel disease.

Olsalazine itself is comprised of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond. This bond is designed to be cleaved by bacterial azoreductases in the colon, releasing the active therapeutic agent, 5-ASA (mesalamine), directly at the site of action.[3][4] This targeted delivery minimizes systemic absorption of 5-ASA and its associated side effects.[3] Accurate quantification of olsalazine and its metabolites is crucial for understanding its disposition and ensuring the efficacy of its colon-targeting mechanism. This compound, as a stable isotope-labeled analog of the parent drug, plays a critical role in achieving the high level of accuracy and precision required in these bioanalytical methods.

The Core Function of this compound: An Ideal Internal Standard

This compound serves as an internal standard (IS) in the bioanalysis of olsalazine. An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls in an analytical run. Its purpose is to correct for variations that can occur during sample preparation and analysis.

Stable isotope-labeled internal standards like this compound are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest (unlabeled olsalazine). This near-identical nature ensures that this compound and olsalazine behave similarly during:

-

Sample Extraction: Any loss of analyte during extraction from the biological matrix (e.g., plasma, urine) will be mirrored by a proportional loss of the SIL-IS.

-

Chromatographic Separation: The SIL-IS will co-elute with the analyte, experiencing the same chromatographic conditions.

-

Mass Spectrometric Detection: The SIL-IS will experience the same degree of ionization suppression or enhancement (matrix effects) as the analyte.

By measuring the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to highly accurate and precise quantification.

Pharmacokinetic Profile of Olsalazine

Understanding the pharmacokinetics of olsalazine is essential for designing and interpreting bioanalytical studies. Following oral administration, olsalazine has limited systemic bioavailability. The majority of the dose reaches the colon intact, where it is cleaved by bacterial enzymes to release two molecules of 5-ASA.

Table 1: Pharmacokinetic Parameters of Olsalazine and its Major Metabolites

| Parameter | Olsalazine | Olsalazine-O-Sulfate | 5-Aminosalicylic Acid (5-ASA) | N-Acetyl-5-ASA (Ac-5-ASA) |

| Systemic Bioavailability | ~2.4% | - | Low | - |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-3 weeks (steady state) | 4-8 hours | - |

| Plasma Half-life (t½) | ~0.9 hours | ~7 days | - | - |

| Protein Binding | >99% | >99% | ~43% | ~78% |

| Primary Route of Elimination | Feces (as 5-ASA) | Urine | Feces and Urine (as Ac-5-ASA) | Urine |

Data compiled from multiple sources.

Experimental Protocol: Quantification of Olsalazine in Human Plasma using LC-MS/MS with this compound

While a specific, publicly available validated method for olsalazine using this compound is not readily found, the following protocol is a representative example based on established methods for olsalazine's metabolites and best practices for SIL internal standards.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Kinetex XB-C18, 100 x 4.6 mm, 2.6 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

Table 2: Representative MRM Transitions for Olsalazine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Olsalazine | [M-H]⁻ | [Fragment Ion] |

| This compound | [M-H+6]⁻ | [Fragment Ion+6] |

Note: Specific m/z values would need to be determined through infusion and optimization experiments.

3. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: Assessing the potential for interference from endogenous matrix components.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels over several days.

-

Calibration Curve: Establishing the relationship between analyte concentration and the response ratio.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

-

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.

Visualizing the Workflow and Metabolic Pathway

Diagram 1: Bioanalytical Workflow for Olsalazine Quantification

Caption: A typical bioanalytical workflow for the quantification of olsalazine in plasma.

Diagram 2: Metabolic Pathway of Olsalazine

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Olsalazine-13C6 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Olsalazine in human plasma, utilizing Olsalazine-13C6 as a stable isotope-labeled internal standard. Olsalazine is a prodrug of Mesalamine (5-aminosalicylic acid), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease.[1] This method employs a straightforward protein precipitation for sample preparation and utilizes multiple reaction monitoring (MRM) for accurate quantification. The described method is intended as a starting point for researchers and scientists engaged in pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring of Olsalazine.

Introduction

Olsalazine is specifically designed to deliver its active metabolite, Mesalamine, to the colon, thereby maximizing its therapeutic effect on the inflamed tissue while minimizing systemic side effects.[1] The accurate measurement of Olsalazine in biological matrices is essential for understanding its pharmacokinetic profile. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[1] The use of a stable isotope-labeled internal standard, this compound, ensures the highest degree of accuracy by compensating for matrix effects and variability in sample processing.[2]

Metabolic Pathway

Olsalazine consists of two Mesalamine molecules linked by an azo bond. Upon reaching the colon, this bond is cleaved by bacterial azoreductases, releasing two molecules of the therapeutically active Mesalamine.[1]

References

Application Notes and Protocols for Olsalazine-13C6 in Experimental Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine (B1677275), a prodrug of 5-aminosalicylic acid (5-ASA), is an established anti-inflammatory agent for the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Its unique structure, consisting of two 5-ASA molecules linked by an azo bond, facilitates targeted drug delivery to the colon.[1][2] Upon reaching the colon, resident bacterial azoreductases cleave the azo bond, releasing the two active 5-ASA molecules to exert their therapeutic effects locally on the colonic mucosa.[2] The use of isotopically labeled Olsalazine-13C6 offers a powerful tool for researchers to conduct detailed metabolic fate, distribution, and pharmacokinetic studies in preclinical models of colitis, providing precise insights into the drug's mechanism of action.

These application notes provide a comprehensive protocol for the use of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine model of colitis, a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[2]

Mechanism of Action

The therapeutic efficacy of Olsalazine is mediated by its active metabolite, 5-ASA. While the complete mechanism is not fully elucidated, 5-ASA is known to exert its anti-inflammatory effects through multiple pathways:[2]

-

Inhibition of Pro-inflammatory Mediators: 5-ASA inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2][3][4][5]

-

Modulation of NF-κB Signaling: 5-ASA can interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2][6][7]

-

Activation of PPAR-γ: 5-ASA is an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties in the colon.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration of Olsalazine and its effects in experimental colitis models.

Table 1: Recommended Dosage and Administration of this compound in a Murine DSS-Induced Colitis Model

| Parameter | Recommendation | Reference |

| Animal Model | 8-10 week old C57BL/6 or BALB/c mice | [2] |

| Dosage | 50-100 mg/kg/day | [2] |

| Administration Route | Oral gavage | [2] |

| Vehicle | 0.5% Carboxymethylcellulose (CMC) | [1] |

| Treatment Regimen | Prophylactic or Therapeutic | [1][2] |

Table 2: Key Parameters for Assessment of Colitis Severity

| Parameter | Method of Assessment | Scoring/Measurement | Reference |